molecular formula C21H26BrFN2O2 B259381 N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine

N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine

Cat. No. B259381
M. Wt: 437.3 g/mol
InChI Key: OLXHPZSZOHXSMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine, also known as BFB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. BFB is a selective antagonist of the dopamine D3 receptor, which has been implicated in several neurological disorders, including addiction, schizophrenia, and Parkinson's disease. In

Mechanism of Action

N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic pathway of the brain. By blocking the activity of dopamine D3 receptors, this compound can modulate the release of dopamine and other neurotransmitters, which can affect various neurological processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the modulation of dopamine release, the regulation of motor function, and the modulation of reward processing. This compound has also been shown to have potential therapeutic applications in the treatment of addiction, schizophrenia, and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine in lab experiments is its selectivity for the dopamine D3 receptor, which allows for more precise investigation of the role of this receptor in neurological disorders. However, one limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine, including the investigation of its potential therapeutic applications in the treatment of neurological disorders, the development of more selective dopamine D3 receptor antagonists, and the exploration of its potential for use in imaging techniques such as positron emission tomography (PET) and magnetic resonance imaging (MRI).
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. Its selective antagonism of the dopamine D3 receptor makes it a valuable tool for investigating the role of this receptor in neurological disorders. Further research on this compound may lead to the development of new treatments for addiction, schizophrenia, and Parkinson's disease, as well as new imaging techniques for studying the brain.

Synthesis Methods

The synthesis of N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine involves several steps, starting with the reaction between 5-bromo-2-nitrobenzaldehyde and 2-fluorobenzyl alcohol to form an intermediate. This intermediate is then reacted with 3-(4-morpholinyl)propylamine to yield the final product, this compound. The synthesis method has been optimized to improve the yield and purity of this compound, making it suitable for scientific research applications.

Scientific Research Applications

N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine has been used in several scientific research studies to investigate the role of dopamine D3 receptors in neurological disorders. For example, this compound has been used to study the effects of dopamine D3 receptor antagonists on cocaine addiction and relapse. This compound has also been used to investigate the role of dopamine D3 receptors in the regulation of motor function, cognition, and reward processing.

properties

Molecular Formula

C21H26BrFN2O2

Molecular Weight

437.3 g/mol

IUPAC Name

N-[[5-bromo-2-[(2-fluorophenyl)methoxy]phenyl]methyl]-3-morpholin-4-ylpropan-1-amine

InChI

InChI=1S/C21H26BrFN2O2/c22-19-6-7-21(27-16-17-4-1-2-5-20(17)23)18(14-19)15-24-8-3-9-25-10-12-26-13-11-25/h1-2,4-7,14,24H,3,8-13,15-16H2

InChI Key

OLXHPZSZOHXSMT-UHFFFAOYSA-N

SMILES

C1COCCN1CCCNCC2=C(C=CC(=C2)Br)OCC3=CC=CC=C3F

Canonical SMILES

C1COCCN1CCCNCC2=C(C=CC(=C2)Br)OCC3=CC=CC=C3F

Origin of Product

United States

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